2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique combination of functional groups, including a chloro, methoxy, and nitro group attached to a phenyl ring, which is further fused with a triazolo-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Cyclization: Formation of the triazolo-pyrazine ring system through cyclization reactions involving hydrazine derivatives and appropriate coupling agents
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen exchange reactions, such as replacing the chlorine atom with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines
Major Products Formed
The major products formed from these reactions include:
Amino derivatives: From the reduction of the nitro group.
Hydroxy derivatives: From the oxidation of the methoxy group.
Substituted derivatives: From halogen exchange reactions.
Scientific Research Applications
2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic activities.
Oxadiazole derivatives: Noted for their diverse biological activities, including anticonvulsant and antimicrobial effects.
Uniqueness
2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and the triazolo-pyrazine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H8ClN5O3 |
---|---|
Molecular Weight |
305.67 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H8ClN5O3/c1-21-11-8(4-7(13)5-9(11)18(19)20)12-15-10-6-14-2-3-17(10)16-12/h2-6H,1H3 |
InChI Key |
CDTJKAFIQLMLDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C2=NN3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.